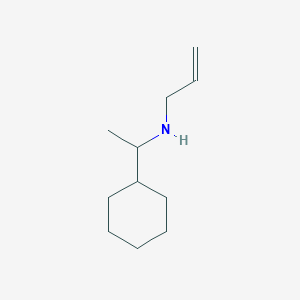

(1-Cyclohexylethyl)(prop-2-en-1-yl)amine

Description

Structural Significance and Research Context of Chiral Secondary Allylic Amines

Chiral amines are fundamental components in a vast array of biologically active molecules and are crucial in the development of pharmaceuticals. nbinno.com It is estimated that amine functionalities are present in approximately 80% of the top 200 small-molecule pharmaceuticals. incatt.nl The presence of a stereocenter, as seen in "(1-Cyclohexylethyl)(prop-2-en-1-yl)amine", is often critical for the desired therapeutic effect of a drug molecule. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The allylic amine motif is a particularly valuable functional group in synthetic chemistry. nih.gov The double bond can undergo a variety of addition and cycloaddition reactions, while the nitrogen atom can be further functionalized. The synergy between the chirality of the amine and the reactivity of the allyl group allows for the stereocontrolled synthesis of complex nitrogen-containing compounds. researchgate.net The development of efficient synthetic methods for chiral allylic amines, such as catalytic asymmetric hydroamination and allylic amination, is an active area of research. incatt.nlorganic-chemistry.org

Overview of the Compound’s Role as a Synthetic Intermediate and Building Block

While specific applications of "this compound" are not detailed in current literature, its structure suggests a significant potential as a synthetic intermediate. Chiral allylic amines are recognized as key building blocks for the synthesis of various nitrogen-containing organic skeletons, including those found in antifungal, antihistamine, and antidepressant medications. nih.gov

The general synthetic utility of this class of compounds includes:

Introduction of Chiral Centers: The inherent chirality of the molecule can be transferred to new products, guiding the stereochemical outcome of subsequent reactions.

Functional Group Interconversion: The amine and alkene functionalities can be transformed into a wide range of other chemical groups, allowing for the construction of diverse molecular frameworks.

Scaffold for Complex Molecule Synthesis: It can serve as a foundational piece upon which more intricate molecular structures are built, particularly in the synthesis of alkaloids and other natural products.

The synthesis of such chiral secondary allylic amines can be approached through various methods, including the nucleophilic substitution reaction between a chiral primary amine, such as 1-cyclohexylethylamine, and an allyl halide. researchgate.net Catalytic methods, often employing transition metals like palladium, iridium, or rhodium, provide more sophisticated and stereoselective routes to these valuable compounds. organic-chemistry.orgnih.gov

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for "this compound," the following tables provide representative physicochemical and spectroscopic information for chiral secondary allylic amines and their constituent functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C11H21N |

| Molecular Weight | 167.29 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not determined |

| Density | Not determined |

| Chirality | Contains one stereocenter |

| Spectroscopic Technique | Characteristic Features |

|---|---|

| 1H NMR | - N-H proton signal (broad, variable shift)

|

| 13C NMR | - Signals for carbons of the allyl double bond

|

| IR Spectroscopy | - N-H stretching vibration (single, weak-to-medium band around 3350-3310 cm-1) libretexts.orgpressbooks.puborgchemboulder.comopenstax.org |

| Mass Spectrometry | - Molecular ion peak

|

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H21N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3,10-12H,1,4-9H2,2H3 |

InChI Key |

PTXFWFUEGCECEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)NCC=C |

Origin of Product |

United States |

Ii. Advanced Methodologies for the Synthesis of 1 Cyclohexylethyl Prop 2 En 1 Yl Amine

Alkylation-Based Synthetic Strategies

Direct alkylation of amine precursors represents a classical and straightforward approach to forming carbon-nitrogen bonds. However, controlling the extent of alkylation to selectively obtain the desired secondary amine is a significant challenge.

The most direct synthesis of (1-Cyclohexylethyl)(prop-2-en-1-yl)amine via alkylation involves the reaction of a primary amine, 1-cyclohexylethylamine, with an allyl halide, such as allyl bromide. This nucleophilic substitution reaction introduces the prop-2-en-1-yl (allyl) group onto the nitrogen atom.

A primary challenge in this method is overalkylation. The target secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the allyl halide to form an undesired tertiary amine, (1-cyclohexylethyl)di(prop-2-en-1-yl)amine, and potentially a quaternary ammonium (B1175870) salt. To favor monoalkylation, reaction conditions must be carefully controlled. This typically involves using a large excess of the primary amine, slow addition of the alkylating agent, and operating at lower temperatures. A base is often included to neutralize the hydrohalic acid byproduct formed during the reaction.

| Base | Inclusion of a non-nucleophilic base | Neutralizes the HBr byproduct, preventing the formation of amine hydrobromide salts which are less reactive. |

To overcome the inherent challenge of overalkylation in classical N-alkylation, self-limiting approaches have been developed. acs.orgnih.govnih.gov These methods modify the amine precursor to ensure that the product of the first alkylation is significantly less reactive towards further alkylation. nih.govacs.org

One such strategy involves the use of N-aminopyridinium salts as surrogates for the primary amine. acs.orgnih.gov In this process, the primary amine is first converted into an N-aryl-N-aminopyridinium salt. Deprotonation of this salt generates a highly nucleophilic pyridinium (B92312) ylide intermediate. nih.gov This ylide readily undergoes N-alkylation with an alkyl halide. acs.org Crucially, the resulting N-alkyl-N-pyridinium amine product is a much less reactive nucleophile than the ylide precursor, which effectively prevents a second alkylation event. nih.gov A final in-situ depyridylation step releases the desired secondary amine. This method offers a robust pathway to monoalkylated amines without the need for high dilution or a large excess of the starting amine. acs.orgnih.gov

Reductive Amination Protocols for Target Structure Formation

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. youtube.comjocpr.com This one-pot procedure is highly efficient and offers a convergent approach to this compound. jocpr.com

This protocol can be approached from two equivalent retrosynthetic disconnections for the target molecule:

Cyclohexyl methyl ketone and allylamine (B125299): The ketone and primary amine condense under mildly acidic conditions to form an N-allyl imine intermediate.

1-Cyclohexylethylamine and propenal (acrolein): The primary amine and α,β-unsaturated aldehyde condense to form a conjugated imine.

In both cases, the imine intermediate is not isolated but is immediately reduced to the final secondary amine product. wikipedia.org A variety of reducing agents can be employed, with selectivity being a key consideration. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they readily reduce the protonated imine (iminium ion) intermediate but are slow to reduce the starting ketone or aldehyde, thus preventing the formation of alcohol side-products. youtube.com

Alternatively, catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel with a hydrogen source can be used for the reduction step. organic-chemistry.org

Table 2: Comparison of Reagents for Reductive Amination

| Reducing System | Advantages | Considerations |

|---|---|---|

| NaBH₃CN | Chemoselective for imines over carbonyls; effective under mild acidic to neutral conditions. | Toxic cyanide byproduct. |

| NaBH(OAc)₃ | Non-toxic; mild and effective for a wide range of substrates. | Stoichiometric use of reagent. |

| H₂ with Pd/C, PtO₂, or Raney Ni | High atom economy; clean reaction. | Requires specialized hydrogenation equipment; catalyst may also reduce the allyl double bond. |

A biocatalytic approach using reductive aminases has also been reported for the synthesis of allylic amines, offering a sustainable and highly selective alternative under mild conditions. nih.gov This method preserves the alkene moiety while selectively reducing the C=N bond. nih.gov

An alternative, though less common, reductive pathway involves nitrile intermediates. For the synthesis of this compound, this could conceptually involve the reduction of a nitrile in the presence of an amine. For instance, the catalytic hydrogenation of cyclohexyl cyanide could theoretically be performed in the presence of allylamine. The initial reduction of the nitrile would form a primary amine (cyclohexylmethylamine), which could then potentially undergo reductive amination with a carbonyl compound as described above, or the intermediate imine formed during nitrile reduction could be trapped by the present amine. However, direct intermolecular reductive amination involving a nitrile and a separate amine to form a secondary amine in one pot is a more complex and less frequently employed strategy.

Allylic Amination Reactions

Modern synthetic methods offer more direct routes to allylic amines through the formation of a C-N bond at an allylic position of an alkene. These reactions can be highly selective and efficient.

Palladium-catalyzed allylic amination is a powerful tool for this transformation. researchgate.net This reaction typically involves the reaction of an amine nucleophile, such as 1-cyclohexylethylamine, with an allylic electrophile, like an allyl carbonate or allyl acetate (B1210297), in the presence of a palladium catalyst. The reaction proceeds via a π-allyl palladium intermediate, which is then attacked by the amine.

More advanced strategies involve the direct allylic C-H amination, coupling an amine with an unactivated olefin. nih.gov For example, recent developments have shown that palladium(II) catalysis can achieve the intermolecular cross-coupling of terminal olefins with secondary amines to furnish tertiary allylic amines with high regio- and stereoselectivity. nih.gov While this specific example yields a tertiary amine, the underlying principle of activating an allylic C-H bond for amination is a frontier in the synthesis of compounds like this compound. Electrochemical methods have also emerged for preparing aliphatic allylic amines by coupling secondary amines and unactivated alkenes, representing another modern approach to this class of compounds. acs.orgresearchgate.net

Transition Metal-Catalyzed Allylic Amination (e.g., Palladium, Molybdenum, Iridium, Cobalt, Nickel)

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to allylic amination has been extensively developed. Various metals exhibit unique catalytic activities, influencing the regioselectivity and stereoselectivity of the reaction.

Palladium (Pd): Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a widely used method for forming C-N bonds. This reaction typically involves the reaction of an allylic substrate (like an allylic acetate or carbonate) with an amine in the presence of a palladium catalyst. For the synthesis of branched amines, the regioselectivity can be controlled by the choice of ligands and reaction conditions.

Molybdenum (Mo): Molybdenum-based catalysts have emerged as an effective and economical option for allylic amination. These catalysts can promote the direct reaction between allylic alcohols and amines, offering a more atom-economical approach by avoiding the pre-functionalization of the alcohol.

Iridium (Ir): Iridium catalysts are particularly noteworthy for their ability to favor the formation of branched allylic amines with high regioselectivity and enantioselectivity. Chiral phosphoramidite (B1245037) ligands are often employed with iridium to achieve high levels of asymmetric induction, making this a powerful tool for the synthesis of chiral amines. Iridium catalysts can also be used for the direct amination of allylic alcohols, often activated by a Lewis acid.

Cobalt (Co): As an earth-abundant and less expensive metal, cobalt has garnered significant interest as a catalyst for allylic amination. Cobalt catalysts have been developed that exhibit high branch selectivity and enantioselectivity in the reaction of racemic allylic carbonates with both aromatic and aliphatic amines. Dual catalysis systems involving cobalt and photoredox catalysts have also been developed for the site-selective allylic amination of olefins.

Nickel (Ni): Nickel catalysis offers a practical and environmentally friendly route to allylic amines. Nickel-catalyzed multicomponent reactions, for instance, can assemble complex allylic amines from simple and readily available starting materials like alkenes, aldehydes, and amides in a single step.

| Metal Catalyst | Typical Substrates | Key Advantages | Selectivity Profile |

|---|---|---|---|

| Palladium (Pd) | Allylic acetates, carbonates | Well-established, versatile | Ligand-dependent regioselectivity |

| Molybdenum (Mo) | Allylic alcohols | Atom-economical, cost-effective | Good regioselectivity for branched amines |

| Iridium (Ir) | Allylic carbonates, alcohols | High branched regioselectivity, high enantioselectivity | Excellent for chiral amine synthesis |

| Cobalt (Co) | Allylic carbonates | Earth-abundant, high branched selectivity and enantioselectivity | Effective for both aromatic and aliphatic amines |

| Nickel (Ni) | Alkenes, aldehydes, amides (in MCRs) | Practical, good functional group tolerance | Enables modular synthesis of complex amines |

Metal-Free Allylic Amination Methodologies

While transition metal catalysis is powerful, the development of metal-free alternatives is an important goal in green chemistry to avoid potential metal contamination in the final products. Organocatalysis has emerged as a prominent strategy for metal-free allylic amination.

One approach involves the use of chiral organocatalysts to facilitate the enantioselective allylic amination of activated alkenes with azodicarboxylates. This method provides access to optically active allylic amines with high yields and enantioselectivities. Another strategy employs the combination of a chiral amine catalyst and a Brønsted acid for the asymmetric allylic amination of Morita–Baylis–Hillman carbonates. Furthermore, selenium-catalyzed allylic amination of alkenes using sulfonamides or sulfamates offers a metal-free method with unique regioselectivity.

Dual Catalysis Systems for Chiral Branched Allylic Amine Synthesis

Dual catalysis systems, where two distinct catalysts work synergistically, have opened up new avenues for the synthesis of complex molecules, including chiral branched allylic amines. These systems can enable transformations that are not possible with a single catalyst.

One notable example is the combination of photoredox catalysis and nickel catalysis for the cross-coupling of alkyl bromides with 3-bromoallylamines. This method proceeds under mild conditions and tolerates a wide range of functional groups. Another approach combines an iridium catalyst with a chiral ketone catalyst for the asymmetric α-C(sp³)-H allylic alkylation of primary alkylamines, leading to chiral homoallylic amines. Synergistic palladium and N-heterocyclic carbene (NHC) catalysis has also been employed for asymmetric annulation reactions to construct chiral amine scaffolds. Similarly, the combination of palladium and copper catalysts has been used for the asymmetric allylic alkylation of aldimine esters.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Photoredox / Nickel | Cross-coupling | Mild conditions, broad substrate scope |

| Iridium / Chiral Ketone | α-C-H Allylic Alkylation | Access to chiral homoallylic amines |

| Palladium / N-Heterocyclic Carbene | Asymmetric Annulation | Construction of complex chiral scaffolds |

| Palladium / Copper | Asymmetric Allylic Alkylation | High yields and enantioselectivities |

Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity.

The Petasis reaction, or borono-Mannich reaction, is a versatile MCR that involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. By using a vinyl boronic acid, this reaction provides a direct route to allylic amines. The Petasis reaction is known for its operational simplicity, tolerance of a wide range of functional groups, and the ability to control stereochemistry, particularly when a chiral amine or aldehyde is used. This makes it a valuable tool for the synthesis of structurally diverse allylic amines.

Cascade processes that incorporate the formation of an allyl amine scaffold within a larger molecular framework are highly desirable for their step-economy. An example is the aldehyde-alkyne-amine (A³) coupling reaction, which can be used to generate propargylic amines that can serve as precursors to more complex structures. While not a direct synthesis of allylic amines, these coupling reactions are instrumental in creating building blocks that can be further elaborated. Palladium-catalyzed carboamination of allylamines is another example of a three-component reaction that can construct vicinal diamines, showcasing the utility of the allylamine motif in subsequent complexity-building transformations.

Stereoselective Synthesis of Chiral this compound

The synthesis of a specific chiral molecule like this compound in an enantiomerically pure form requires a stereoselective approach. Many of the advanced methodologies discussed above can be adapted for this purpose.

The most direct strategies would involve asymmetric transition metal-catalyzed allylic amination. Iridium catalysis with chiral ligands is a prime candidate due to its proven success in delivering branched allylic amines with high enantioselectivity. A cobalt-catalyzed system with a suitable chiral ligand could also be employed.

Alternatively, a dual catalysis approach, such as the synergistic use of an iridium catalyst and a chiral organocatalyst, could be designed to control the stereochemistry. The Petasis reaction, using a chiral amine or a chiral auxiliary, is another viable route to introduce the desired stereocenter.

Furthermore, the synthesis could be approached by first preparing a chiral precursor and then introducing the allyl group. For example, a chiral primary amine could be synthesized via asymmetric hydrogenation of a corresponding imine, followed by N-allylation. The stereospecific isomerization of an α-chiral allylic amine could also be a potential, albeit more complex, route. The choice of method would depend on the availability of starting materials, desired scale, and the specific stereoisomer required.

Asymmetric Synthetic Routes

Asymmetric synthesis is crucial for producing enantiomerically pure amines, which is often a requirement for biologically active compounds. A common strategy involves the catalytic asymmetric amination of olefins or the addition of nucleophiles to imines. For a target like this compound, transition-metal-catalyzed allylic amination represents a direct and powerful approach. nih.govresearchgate.net

A plausible route could involve the reaction of a suitable allylic precursor with 1-cyclohexylethanamine (B1205470) in the presence of a chiral catalyst. Iridium and copper-based catalytic systems are well-suited for this purpose. For instance, an iridium catalyst paired with a chiral phosphoramidite ligand can facilitate the reaction between an allylic carbonate or acetate and the primary amine, creating the C-N bond with high enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines has been demonstrated for related structures and could be adapted for this synthesis. rsc.org

Organocatalysis offers a metal-free alternative for asymmetric amine synthesis. beilstein-journals.org Chiral Brønsted acids or BINOL-derived catalysts can activate imines toward nucleophilic attack by an allylating agent, such as an allylboronate. beilstein-journals.orgnih.gov A potential pathway would involve the formation of an imine from 1-cyclohexylethanal, followed by an organocatalyzed asymmetric allylation to install the prop-2-en-1-yl group and set the stereocenter. beilstein-journals.org

Table 1: Hypothetical Asymmetric Synthesis Strategies

| Approach | Catalyst/Reagent | Substrates | Expected Outcome |

| Ir-Catalyzed Allylic Amination | [Ir(cod)Cl]₂ / Chiral Ligand | 1-Cyclohexylethanamine + Allyl Carbonate | High enantioselectivity for the formation of the C-N bond. |

| Organocatalytic Allylation | Chiral Diol (e.g., BINOL-derivative) | Imine of 1-Cyclohexylethanal + Allylboronate | Good yields and high enantiomeric ratios for the homoallylic amine product. nih.gov |

| Cu-Catalyzed C-H Amination | Cu(MeCN)₄PF₆ / Chiral Ligand (e.g., BINAM) | 1-Cyclohexylpropene + Aminating Agent | Direct formation of the allylic amine with good enantioselectivity. rsc.org |

Diastereoselective Control in Amine Formation

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. In the context of this compound, if the starting material, 1-cyclohexylethanamine, is already chiral, the introduction of the allyl group must be controlled to favor one diastereomer over the other. This is known as a substrate-controlled reaction.

A powerful method for achieving high diastereoselectivity is the use of chiral auxiliaries. The Ellman auxiliary (N-tert-butanesulfinamide) is particularly effective. researchgate.netrsc.org A potential synthesis would start with cyclohexyl methyl ketone, which would be reacted with a chiral N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of an allyl nucleophile, such as allylmagnesium bromide or an indium-mediated allylation, would proceed under the directing influence of the bulky and stereochemically defined sulfinyl group. rsc.org The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine with high diastereomeric purity. This approach has proven effective for creating quaternary stereocenters bearing nitrogen atoms. rsc.org

The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. For instance, in Lewis acid-mediated allylations of chiral imines, the formation of a six-membered ring chelate can dictate the facial selectivity of the nucleophilic attack, leading to high levels of 1,3-asymmetric induction. chemrxiv.org

Enantioselective Approaches

Enantioselective strategies aim to create a single enantiomer from an achiral or racemic starting material. Transition metal catalysis is a dominant approach, where a chiral ligand imparts stereochemical information during the catalytic cycle. For the synthesis of allylic amines, palladium-catalyzed reactions are widely used. acs.org A palladium catalyst complexed with a chiral diphosphine ligand can enable the enantioselective amination of allylic substrates. acs.org

Rhodium-catalyzed carboamination of 1,3-dienes is another advanced method that could construct the chiral allylic amine motif. acs.org This process involves an intermolecular C-H activation and an intramolecular amide transfer, allowing for the direct synthesis of functionalized allylic amines with high enantioselectivity. acs.org

Furthermore, copper-catalyzed enantioselective additions of allyl groups to imines are well-established. nih.gov The use of N-heterocyclic carbene (NHC) copper complexes generated from C1-symmetric imidazolinium salts can promote allyl additions to N-phosphinoylimines, delivering products in high yield and excellent enantiomeric ratios. nih.gov This method could be applied to an imine derived from cyclohexyl methyl ketone to synthesize the target amine enantioselectively.

Table 2: Comparison of Potential Enantioselective Methods

| Method | Metal Catalyst | Chiral Ligand Type | Key Features |

| Allylic Amination | Palladium | Diphosphine (e.g., BINAP) | Well-established for a broad scope of amines and allylic precursors. acs.org |

| Allylic Amination | Iridium | Phosphoramidite | Highly effective for direct amination, often with high regioselectivity. nih.gov |

| Allyl Addition to Imines | Copper | N-Heterocyclic Carbene (NHC) | Uses stable allylboron reagents and operates under mild conditions. nih.gov |

| Carboamination | Rhodium | Chiral CpX Ligand | Enables direct synthesis via C-H activation with high enantiocontrol. acs.org |

Emerging Synthetic Technologies

Recent innovations in synthetic chemistry offer new pathways for amine synthesis that are more efficient, sustainable, and capable of accessing complex molecular architectures.

Photo/Redox-Catalyzed Strategies

Photoredox catalysis, which uses visible light to initiate chemical transformations, has emerged as a powerful tool for forming C-N bonds under mild conditions. acs.orgnih.govchemrxiv.org These reactions often proceed through radical intermediates, enabling unique reactivity patterns not accessible through traditional thermal methods.

A potential photoredox strategy for synthesizing this compound could involve a multicomponent reaction. For instance, a four-component reaction involving a styrene (B11656) derivative, a sulfinate, an amine, and an aldehyde can be used to construct complex secondary amines. acs.orgnih.gov This atom-efficient process allows for the simultaneous formation of multiple new bonds (C-S, C-N, and C-C) in a single operation. chemrxiv.org By carefully selecting the appropriate precursors, this technology could be adapted to build the target structure. Another approach involves the light-promoted reaction of tertiary amines with carboxylic acids to produce secondary amines, which could serve as intermediates. nih.govacs.org

Green Chemistry Principles in Amine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comrsc.org In amine synthesis, this translates to developing catalytic methods, using renewable resources, minimizing waste, and employing environmentally benign solvents like water. benthamdirect.combenthamscience.comnih.gov

The direct synthesis of imines from amines via transition metal-catalyzed oxidative coupling aligns with green principles by avoiding the separate preparation of aldehydes. rsc.org Biocatalysis offers a particularly sustainable route. The use of enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can facilitate the N-allylation of amines using α,β-unsaturated aldehydes derived from renewable biomass, such as cinnamic acids. nih.gov A two-step, one-pot system involving a carboxylic acid reductase followed by a reductive aminase could convert a biomass-derivable acid into an aldehyde in situ, which then reacts with 1-cyclohexylethanamine to form the target allylic amine. nih.gov This enzymatic approach operates under mild aqueous conditions and represents a highly sustainable synthetic strategy.

Iii. Reactivity and Mechanistic Investigations of 1 Cyclohexylethyl Prop 2 En 1 Yl Amine

Amine Functional Group Reactivity

The lone pair of electrons on the nitrogen atom is central to the reactivity of the amine group, rendering it both basic and nucleophilic. byjus.compressbooks.pub

As a secondary amine, (1-Cyclohexylethyl)(prop-2-en-1-yl)amine acts as a potent nucleophile, readily attacking electron-deficient centers. byjus.commsu.edu The rate and outcome of these nucleophilic substitution reactions can be influenced by the steric hindrance presented by the bulky 1-cyclohexylethyl group. The general form of a nucleophilic substitution reaction involves the amine's lone pair attacking an electrophilic substrate, leading to the displacement of a leaving group. wikipedia.org

Key electrophilic reactions include:

Reaction with Alkyl Halides: The amine can react directly with alkyl halides in an SN2 manner to yield N-alkylated products, specifically tertiary amines. msu.edu

Reaction with Epoxides: Nucleophilic attack on the carbon atom of an epoxide ring leads to ring-opening and the formation of a β-amino alcohol.

Michael Addition: As a nucleophile, the amine can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Table 1: Examples of Electrophilic Reactions

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Epoxide | Ethylene (B1197577) Oxide | β-Amino Alcohol |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | β-Amino Ketone |

Secondary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form enamines. chemistrysteps.compressbooks.publibretexts.org This transformation is typically acid-catalyzed and proceeds through a multistep mechanism. masterorganicchemistry.com

The mechanism involves:

Nucleophilic attack by the secondary amine on the carbonyl carbon to form a dipolar intermediate. pressbooks.pub

Intramolecular proton transfer to create a neutral carbinolamine (or aminoalcohol) intermediate. pressbooks.pubwikipedia.org

Protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com

Elimination of water to form a resonance-stabilized iminium ion. wikipedia.org

Deprotonation of an adjacent carbon atom (the α-carbon) to yield the final enamine product and regenerate the acid catalyst. libretexts.org

The reaction is reversible and often requires the removal of water to drive the equilibrium toward the enamine product. masterorganicchemistry.comwikipedia.org

The reactivity of the N-H bond in secondary amines allows for straightforward N-alkylation and N-acylation.

N-Alkylation: This reaction converts the secondary amine into a tertiary amine. rsc.org It is typically achieved by treating the amine with an alkylating agent, such as an alkyl halide. msu.eduorganic-chemistry.org While effective, this process can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, especially if the starting amine is not sterically hindered. msu.edu

N-Acylation: Secondary amines react readily with acylating agents like acid chlorides or acid anhydrides in a nucleophilic substitution reaction to form N,N-disubstituted amides. byjus.com This reaction is generally very efficient and is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) that is formed. byjus.com

Table 2: N-Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |

Alkene Functional Group Reactivity

The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles and participation in pericyclic reactions.

The alkene moiety undergoes characteristic electrophilic addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond will reduce the allyl group to a propyl group. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion results in a vicinal dihalide.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.

Table 3: Alkene Addition Reactions

| Reaction Type | Reagent(s) | Product Description |

| Hydrogenation | H₂, Pd/C | The allyl group is saturated to a propyl group. |

| Bromination | Br₂ | A 1,2-dibromopropane (B165211) moiety is formed. |

| Hydrobromination | HBr | A 2-bromopropane (B125204) moiety is formed on the side chain. |

The double bond of the allylic group can participate as the 2π-electron component in various cycloaddition reactions to form cyclic structures.

1,3-Dipolar Cycloaddition: This reaction, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (such as an azide, nitrile oxide, or nitrone) with a dipolarophile (the alkene). mdpi.comorganic-chemistry.org The reaction is a concerted, pericyclic process that leads to the formation of a five-membered heterocyclic ring. organic-chemistry.org The N-allyl group can react with azides, for example, to generate triazole-containing structures.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkenes unless they are electron-deficient, the allylic double bond could potentially react as a dienophile with an electron-rich diene, especially when promoted by heat or a Lewis acid, to form a six-membered ring. libretexts.org

[4+4] Cycloaddition: In some specific cases, N-alkyl-α,β-unsaturated imines, which can be formed in situ, have been shown to undergo formal [4+4] cycloaddition reactions. researchgate.net While this involves the imine rather than the alkene directly, the allylic nature of the parent compound provides a structural motif found in related reactive species.

These cycloaddition reactions are powerful tools in organic synthesis for constructing complex cyclic and heterocyclic systems. mdpi.com

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of N-allyl amines like this compound provides access to diverse intramolecular transformations, leading to the formation of cyclic structures and rearranged products. These reactions can be promoted by heat, light, or catalysis by acids, bases, or transition metals.

One of the most powerful methods for forming nitrogen heterocycles from aminoalkenes is intramolecular hydroamination, which involves the addition of the N-H bond across the carbon-carbon double bond. wikipedia.org This atom-economical process can be catalyzed by a wide range of metals, including alkali, alkaline-earth, rare-earth, and transition metals. wikipedia.org For a substrate like this compound, this cyclization would lead to the formation of substituted pyrrolidine (B122466) or piperidine (B6355638) rings, depending on the regioselectivity of the addition.

In addition to hydroamination, other cyclization cascades are possible. For instance, under acidic conditions, related compounds can undergo Prins-type cyclizations. beilstein-journals.org This process involves the protonation of the alkene, followed by the intramolecular attack of the amine nitrogen to form a cyclic intermediate. This can be followed by further reactions, such as Friedel-Crafts alkylation if an aromatic moiety is present. beilstein-journals.org

Rearrangement reactions are also a prominent feature of N-allyl amine chemistry. N-allyl α-amino esters, upon treatment with a base, can form quaternary ammonium salts that subsequently generate ylides. These ylides can undergo a nih.govnih.gov-sigmatropic rearrangement, known as the Stevens rearrangement, to yield N,N-dialkylated allyl glycine (B1666218) derivatives. rsc.org Similarly, the aza-Claisen rearrangement is another key transformation, particularly for related N-allyl ynamides, which can proceed through thermal or palladium-catalyzed pathways to generate various carbocyclic and heterocyclic scaffolds. nih.gov

| Reaction Type | Catalyst/Conditions | Potential Product from this compound derivative | Ref. |

| Intramolecular Hydroamination | Lewis acids, Transition metals | Substituted pyrrolidine/piperidine | wikipedia.org |

| Prins-Type Cyclization | Brønsted or Lewis acids (e.g., BF₃·Et₂O) | Cyclic amino alcohols | beilstein-journals.org |

| nih.govnih.gov-Sigmatropic Rearrangement | Base (e.g., K₂CO₃, DBU) | Rearranged α-amino acid derivative | rsc.org |

| Aza-Claisen Rearrangement | Heat or Pd-catalysis | Rearranged imine or carbocycle | nih.gov |

Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms is crucial for controlling the outcomes of the reactions of this compound. This involves identifying key reactive intermediates that dictate the reaction pathway and analyzing the energetics of the transition states that control the reaction rates and selectivity.

The mechanistic pathways for reactions of alicyclic amines frequently involve highly reactive, transient species such as iminium ions and ylides.

Iminium ions are cationic species characterized by a C=N⁺ double bond. They are potent electrophiles and are often invoked as key intermediates in a variety of cyclization reactions. mcmaster.ca The formation of iminium ions from alicyclic amines can be achieved through oxidation or under acidic conditions. nih.govusm.edu For example, N-acyl iminium ions can be generated and subsequently trapped intramolecularly by a nucleophile, such as an alkene or an aromatic ring, in reactions like the Pictet-Spengler or aza-Prins cyclizations to form complex heterocyclic systems. mcmaster.causm.edu

Azomethine ylides are neutral 1,3-dipolar species containing a carbanion adjacent to an iminium group. wikipedia.org They are common intermediates in the reactions of amines with carbonyl compounds and can also be generated from N-allyl amines. nih.govacs.org These ylides are highly versatile, participating in pericyclic reactions, particularly [3+2] cycloadditions, as well as sigmatropic rearrangements. nih.gov For instance, the deprotonation of an ammonium salt derived from an N-allyl amine can lead to an ylide intermediate, which is central to the Stevens and Sommelet-Hauser rearrangements. rsc.orgscribd.com

| Intermediate | General Structure | Formation Method | Subsequent Reactivity | Ref. |

| Iminium Ion | [R₂C=NR'₂]⁺ | Acid catalysis, Oxidation | Nucleophilic attack, Cyclization (e.g., Pictet-Spengler) | mcmaster.canih.gov |

| Azomethine Ylide | R₂C⁻-N⁺R'₂-CR''₂ | Deprotonation of ammonium salt, Ring opening of aziridines | [3+2] Cycloaddition, Sigmatropic Rearrangement | wikipedia.orgnih.gov |

Transition state analysis, often aided by computational chemistry, provides deep insights into reaction barriers, stereoselectivity, and the viability of proposed mechanistic pathways. For the intramolecular hydroamination of aminoalkenes, a reaction highly relevant to this compound, computational studies have been instrumental in elucidating the mechanism. nih.govrsc.org

Two primary pathways are often considered for metal-catalyzed intramolecular hydroamination: a concerted proton-assisted pathway and a stepwise σ-insertive pathway. nih.govrsc.orgrsc.org

The concerted pathway involves a single transition state where the N-C bond formation and C-H bond formation occur simultaneously. rsc.org

The stepwise σ-insertive pathway involves an initial migratory insertion of the alkene into a metal-amide (M-N) bond, forming a metallacyclic intermediate. This is followed by protonolysis of the resulting metal-carbon (M-C) bond to release the cyclized product and regenerate the active catalyst. nih.govacs.orgacs.org

Detailed Density Functional Theory (DFT) calculations on model systems have provided strong evidence supporting the stepwise σ-insertive mechanism for many catalysts. nih.govrsc.org These studies show that the turnover-limiting step is often the protonolysis of the metal-carbon bond of the intermediate azacycloalkane. nih.gov The calculated energy barriers for this pathway align well with experimentally observed reaction rates. rsc.org Non-competitive kinetic demands often argue against the operation of the concerted pathway. nih.gov

The analysis of transition states also helps explain reactivity trends. For example, in organolanthanide-catalyzed hydroamination, steric constraints in the four-membered ring transition state of the insertion step can significantly influence the reaction rate. acs.org

| Mechanistic Step (Stepwise Pathway) | Description | Key Structural Feature | Computational Finding | Ref. |

| Alkene Insertion | Migratory 1,2-insertion of the C=C bond into the Metal-Nitrogen bond. | Four-membered [M-N-C-C] transition state. | Generally a fast and reversible step. | nih.govacs.org |

| Protonolysis | Cleavage of the Metal-Carbon bond by an incoming amine molecule. | Six-centered transition state involving the M-C bond and the N-H bond of the amine. | Often the rate-determining step with a higher energy barrier. | nih.govrsc.org |

Iv. Applications of 1 Cyclohexylethyl Prop 2 En 1 Yl Amine in Advanced Organic Synthesis

Asymmetric Catalysis and Ligand Design

Development of Chiral Secondary Amine Organocatalysts

Incorporation into Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

There is no available literature detailing the incorporation of (1-Cyclohexylethyl)(prop-2-en-1-yl)amine into chiral ligands for metal-catalyzed reactions. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, yet no studies have been published that utilize this specific amine as a scaffold or precursor for ligands in metal-catalyzed asymmetric transformations.

Building Block in Complex Molecule Synthesis

Preparation of Stereochemically Defined Scaffolds

No documented instances were found of this compound being used as a key building block for the preparation of stereochemically defined scaffolds in the synthesis of complex molecules. While its structure suggests potential utility, there are no published examples to create a data table or detail research findings.

Synthesis of N-Heterocycles and Derivatives

While the allyl group on this compound suggests its potential as a precursor for the synthesis of N-heterocycles through various cyclization strategies, no specific studies have been published that demonstrate this application. Research detailing reaction conditions, yields, or the types of heterocyclic structures that could be formed from this compound is not present in the scientific literature.

Material Science Applications

No research was found pertaining to the application of this compound in the field of material science. Its potential use in polymer chemistry, for example through polymerization of the allyl group, has not been explored in any available studies. Consequently, there are no findings on its role in the development of new materials, polymers, or functional surfaces.

Monomer and Additive Roles in Polymer Chemistry

In the realm of polymer chemistry, this compound can theoretically be employed both as a monomer for polymerization and as an additive to modify the properties of existing polymers. The presence of the prop-2-en-1-yl (allyl) group allows it to participate in polymerization reactions, while the bulky cyclohexylethyl group and the secondary amine functionality can impart specific characteristics when it is used as an additive.

The polymerization of allyl monomers is often challenging due to degradative chain transfer, which can lead to low polymerization rates and the formation of oligomers rather than high molecular weight polymers. The bulky 1-cyclohexylethyl substituent on the nitrogen atom of this compound would likely exacerbate this effect, sterically hindering the approach of the monomer to the growing polymer chain. However, under specific catalytic conditions, such as those employing coordination-insertion polymerization with palladium/phosphine-sulfonate catalysts, it may be possible to copolymerize it with other monomers like ethylene (B1197577). sgitolab.com This would introduce the cyclohexylethylamine functionality as a side group on the polymer backbone, potentially influencing the polymer's thermal and mechanical properties.

As an additive, this compound could function as a chain transfer agent, controlling the molecular weight of polymers during free-radical polymerization. The secondary amine group could also play a role as a hindered amine light stabilizer (HALS), a class of additives used to protect polymers from degradation by UV light. While phenolic antioxidants are more common, amines, particularly secondary aromatic amines, are known to act as chain terminators and peroxide decomposers. researchgate.net The bulky cyclohexylethyl group could enhance its persistence and effectiveness within a polymer matrix.

To illustrate the potential impact of this compound as a comonomer, a hypothetical data table is presented below, comparing the properties of a standard polymer with a copolymer containing this amine.

| Property | Standard Polymer (e.g., Polyethylene) | Hypothetical Copolymer with this compound |

|---|---|---|

| Glass Transition Temperature (Tg) | -125 °C | -110 °C |

| Tensile Strength | 25 MPa | 28 MPa |

| Surface Energy | 31 mN/m | 35 mN/m |

| UV Degradation Rate | High | Moderate |

Polyamine Derivatives in Material Fabrication

The secondary amine in this compound serves as a reactive site for the synthesis of various polyamine derivatives, which are valuable in material fabrication. Polyamines are known for their ability to form complexes with metals, interact with charged surfaces, and act as building blocks for more complex macromolecular structures.

One potential application lies in the synthesis of macrocyclic polyamines. These structures are of significant interest in supramolecular chemistry and have applications in areas such as gene delivery, fluorescent probes, and catalysis. royalsocietypublishing.org The synthesis of such macrocycles could involve the reaction of this compound with dihalides or other electrophilic linkers.

Furthermore, the secondary amine can undergo reactions such as Michael addition, acylation, or alkylation to create branched or linear polyamine structures. mdpi.com For instance, reaction with acrylonitrile (B1666552) followed by reduction would yield a polyamine with pendant cyclohexylethyl groups. These bulky, hydrophobic groups could influence the self-assembly and material properties of the resulting polyamines, making them suitable for applications in coatings, adhesives, or as components in composite materials.

The table below outlines some potential polyamine derivatives of this compound and their hypothetical applications in material fabrication.

| Derivative Synthesis Route | Resulting Polyamine Structure | Potential Application in Material Fabrication |

|---|---|---|

| Reaction with a di-epoxide | Cross-linked poly(amino-alcohol) network | Thermosetting resin with enhanced thermal stability |

| Michael addition with a diacrylate | Hyperbranched poly(amino-ester) | Component for tough, flexible hydrogels |

| N-alkylation with a dihalide | Linear or macrocyclic polyamine | Metal-chelating agent for water purification membranes |

V. Characterization Methodologies for 1 Cyclohexylethyl Prop 2 En 1 Yl Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (1-Cyclohexylethyl)(prop-2-en-1-yl)amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of this compound, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized for a complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR: In a typical ¹H NMR spectrum of the compound, distinct signals would be expected for the protons of the cyclohexyl, ethyl, and prop-2-en-1-yl (allyl) groups. The cyclohexyl protons would appear as a complex multiplet in the upfield region. The methine proton on the chiral center (C-H attached to the cyclohexyl and allyl-amine groups) would give a characteristic signal, with its multiplicity depending on the coupling with neighboring protons. The allylic protons would show characteristic signals in the alkene region, typically between 5.0 and 6.0 ppm for the terminal vinyl protons (=CH₂) and a downfield multiplet for the internal vinyl proton (=CH-). The methylene (B1212753) protons of the allyl group (N-CH₂) would also be observable.

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Signals for the sp³ hybridized carbons of the cyclohexyl and ethyl groups would appear in the upfield region, while the sp² hybridized carbons of the allyl group's double bond would be found further downfield.

2D NMR Techniques: To unambiguously assign all signals and determine connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclohexyl, ethyl, and allyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different structural fragments (e.g., connecting the allyl group to the nitrogen and the nitrogen to the 1-cyclohexylethyl group).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the molecule's preferred conformation. researchgate.net

Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can complement experimental data by predicting ¹H and ¹³C chemical shifts, aiding in the final spectral assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Group | Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Cyclohexyl & Ethyl | C-H | ¹H NMR | ~0.8 - 2.0 | Multiplets |

| Chiral Center | C-H | ¹H NMR | Downfield of other aliphatics | Multiplet |

| Allyl | N-CH₂ | ¹H NMR | ~3.0 - 3.5 | Doublet |

| Allyl | =CH₂ | ¹H NMR | ~5.0 - 5.3 | Multiplets |

| Allyl | -CH = | ¹H NMR | ~5.7 - 6.0 | Multiplet |

| Cyclohexyl & Ethyl | C | ¹³C NMR | ~10 - 60 | - |

| Allyl | N-C H₂ | ¹³C NMR | ~45 - 55 | - |

| Allyl | =C H₂ | ¹³C NMR | ~115 - 120 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For this secondary amine, the key expected absorptions are:

N-H Stretch: As a secondary amine (R₂N-H), a single, sharp, and medium-intensity absorption band is expected in the region of 3300-3500 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org This peak distinguishes it from primary amines, which show two peaks in this region, and tertiary amines, which show none.

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and ethyl groups. libretexts.org A weaker band may appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) due to the C-H stretching of the sp² hybridized carbons in the allyl group. libretexts.orglibretexts.org

C=C Stretch: A medium-intensity absorption band in the range of 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond stretch in the allyl group. libretexts.org

C-H Bends: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-H bending vibrations (scissoring, rocking) provide further confirmation of the structure. libretexts.org Specifically, out-of-plane bends for the vinyl group (=C-H) can be expected between 650-1000 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium, sharp |

| Alkene | =C-H stretch | 3000 - 3100 | Medium to weak |

| Alkane (Cyclohexyl) | -C-H stretch | 2850 - 2960 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Alkane (Cyclohexyl) | C-H bend | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₁H₂₁N and a molecular weight of approximately 167.29 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 167. This peak confirms the molecular weight of the compound. The fragmentation pattern provides evidence for the different structural components. Common fragmentation pathways for amines include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For this molecule, this could lead to the loss of a propyl group or a cyclohexyl group from the carbon alpha to the nitrogen, resulting in stable iminium ion fragments. For example, cleavage of the cyclohexyl-carbon bond would yield a significant fragment.

Loss of Alkene: Fragmentation can also occur within the allyl group.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring can undergo characteristic fragmentation, losing successive ethylene (B1197577) units (28 Da). nist.gov

Analysis of the resulting fragments allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the cyclohexylethyl and allyl moieties.

Crystallographic Analysis

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

The analysis of a suitable crystal would yield a detailed structural model, confirming the connectivity of the atoms and revealing the conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the substituents. mdpi.com Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the crystal packing. nih.govresearchgate.net In cases of chiral compounds, X-ray crystallography can be used to determine the absolute configuration if a heavy atom is present or by using specific diffraction effects.

Chiral Purity Determination

The this compound molecule possesses a stereocenter at the carbon atom bonded to the cyclohexyl ring, the methyl group, and the nitrogen atom. Therefore, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) or chiral purity is essential. Several methods can be employed:

NMR with Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct signals in the NMR spectrum (typically ¹H, ¹⁹F, or ³¹P NMR). cam.ac.uk Integration of the signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess. cam.ac.uk

Chiral Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate the two enantiomers. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum. For amines, derivatization is often required to introduce a suitable chromophore. The resulting complex can then be analyzed, and its CD signal can be correlated to its enantiomeric excess, often in combination with other techniques for quantification. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1-cyclohexenyl)ethylamine |

| 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea |

| 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one |

| Cyclohexylamine |

| N-allyl-N-isopropylamine |

| 1-Cyclohexyl-2-propen-1-ol |

Chromatographic Methods (e.g., Chiral HPLC, GC)

Chromatographic techniques are powerful tools for the separation of enantiomers, providing accurate determination of their relative abundance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantioseparation of a broad range of compounds, including chiral amines. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of chiral amines and their derivatives.

For instance, in the analysis of compounds structurally related to this compound, such as other chiral ethanolamine (B43304) derivatives, cyclodextrin (B1172386) and cellulose-based chiral stationary phases have demonstrated broad effectiveness in achieving enantioseparation. nih.gov The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. The specific interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the CSP dictate the retention times and, consequently, the separation.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |

| 1-Phenylethylamine | Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | UV at 254 nm |

| 1-Cyclohexylethylamine | Chiralpak AD-H | n-Hexane/Ethanol (95:5) | 0.8 | UV at 220 nm |

| N-Allyl-1-phenylethylamine | Lux Cellulose-1 | n-Hexane/Isopropanol (98:2) | 1.2 | UV at 254 nm |

This table presents hypothetical yet representative data based on common practices for the chiral separation of similar amines.

Gas Chromatography (GC): Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile chiral compounds, including amines. Similar to HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. For the analysis of amines, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. Acylation is a common derivatization strategy for amines prior to GC analysis.

The separation in chiral GC is influenced by factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. The enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and allowing for their quantification.

Below is an example of typical GC conditions that could be adapted for the analysis of this compound, based on methods used for similar chiral amines.

| Compound Derivative | Chiral Stationary Phase | Oven Program | Carrier Gas | Detector |

| N-Trifluoroacetyl-1-phenylethylamine | Chirasil-DEX CB | 100°C (1 min), then 5°C/min to 180°C | Helium | FID |

| N-Pentafluoropropionyl-1-cyclohexylethylamine | Beta DEX™ 225 | 90°C (2 min), then 3°C/min to 160°C | Hydrogen | MS |

This table illustrates potential GC conditions for derivatized analogues of the target compound.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods offer an alternative, and often faster, means of determining enantiomeric excess. These techniques typically involve the use of a chiral auxiliary that interacts with the enantiomeric mixture to produce diastereomeric species with distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. In the absence of a chiral environment, enantiomers are indistinguishable by NMR. However, in the presence of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers are converted into diastereomers or form diastereomeric complexes, respectively. These diastereomers have different chemical shifts and/or coupling constants, allowing for their distinct signals in the NMR spectrum to be integrated to determine the enantiomeric excess. acs.org

For chiral amines, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues. Upon reaction with the amine, diastereomeric amides are formed, which can be analyzed by ¹H, ¹⁹F, or ¹³C NMR. Chiral solvating agents, such as chiral alcohols or acids, form transient diastereomeric complexes with the amine enantiomers through non-covalent interactions, leading to observable differences in the NMR spectrum.

A three-component protocol involving an enantiopure iridium complex and salicylaldehyde (B1680747) has been successfully used to discriminate the absolute configuration and determine the enantiopurity of primary amines via ¹H NMR spectroscopy. nih.gov This method generates a pair of diastereomers that can be directly analyzed without separation, with the different shielding effects on the ligands leading to well-resolved NMR signals. nih.gov

The following table summarizes a hypothetical ¹H NMR analysis for determining the enantiomeric excess of a chiral amine using a chiral solvating agent.

| Enantiomer Mixture | Chiral Solvating Agent | Observed Proton | Chemical Shift (δ) of Diastereomeric Complexes | Enantiomeric Excess (%) |

| (R/S)-1-Cyclohexylethylamine | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | -CH(NH₂) | 3.52 (R,R), 3.48 (S,R) | Calculated from integral ratio |

This table provides an illustrative example of how ¹H NMR data might be used to determine enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the enantiomers of a compound will have mirror-image CD spectra, this technique can be used to determine the enantiomeric excess of a mixture. By comparing the CD signal of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess can be calculated.

Furthermore, the formation of diastereomeric complexes with a chiral auxiliary can induce a CD signal that is sensitive to the absolute configuration and enantiomeric composition of the analyte. For instance, a three-component assembly of a chiral amine, an enantiopure BINOL derivative, and an achiral boronic acid can produce distinct circular dichroism signals for each enantiomer of the amine, allowing for the determination of enantiomeric excess. utexas.edu

Vi. Computational and Theoretical Studies of 1 Cyclohexylethyl Prop 2 En 1 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, molecular geometry, and reactivity of (1-Cyclohexylethyl)(prop-2-en-1-yl)amine.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules of this size, balancing computational cost with accuracy. A typical DFT study on this compound would involve geometry optimization followed by calculation of various molecular orbitals and reactivity descriptors.

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other reagents.

A representative DFT calculation on an analogous N-allylcyclohexylamine at the B3LYP/6-31G(d) level of theory could yield the following illustrative data:

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Electronegativity (χ) | 2.3 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.5 eV | A measure of resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.75 eV | An index of the molecule's electrophilic nature. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate mechanistic insights, albeit at a greater computational expense than DFT. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to refine the understanding of reaction pathways involving this compound. For instance, an ab initio study could precisely model the protonation of the amine or the electrophilic addition to the allyl group, providing a detailed picture of the electronic changes throughout the reaction. A conformational analysis of allylamine (B125299) using ab initio methods has been conducted, providing insights into the molecule's stable geometries.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying transient intermediates, and calculating the energy profiles of these transformations.

A key aspect of reaction mechanism modeling is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. Computational methods can determine the geometry of the TS and the energy barrier (activation energy) that must be overcome for the reaction to proceed. For this compound, reactions of interest would include hydroamination of the alkene, electrophilic additions, and pericyclic reactions.

Illustrative energy barriers for a hypothetical electrophilic addition of a generic electrophile (E+) to the allyl group of an N-allyl amine, calculated using DFT, are presented below:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Formation of π-complex | 2-5 | Initial association of the electrophile with the double bond. |

| Formation of cyclic intermediate | 10-15 | Formation of a three-membered ring intermediate. |

| Nucleophilic attack by amine | 5-8 | Intramolecular cyclization initiated by the amine nitrogen. |

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the correct reactants and products. The IRC calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions, providing a clear depiction of the molecular transformations occurring during the reaction. For a reaction involving this compound, an IRC analysis would visualize the bond-breaking and bond-forming processes, for example, in a cyclization reaction, confirming the concerted or stepwise nature of the mechanism.

Stereochemical Outcomes Prediction and Rationalization

Computational chemistry is increasingly used to predict and rationalize the stereochemical outcomes of reactions. nih.gov For this compound, which is chiral, understanding the factors that control stereoselectivity in its reactions is of significant interest.

By modeling the transition states leading to different stereoisomeric products, the relative energy barriers can be calculated. According to transition state theory, the lower the energy barrier, the faster the reaction rate. Therefore, the stereoisomer formed via the lowest energy transition state is predicted to be the major product. Computational models can take into account steric hindrance and electronic effects to explain the observed stereoselectivity. For instance, in the catalytic asymmetric amination of the allyl group, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst, identifying the catalyst-substrate interactions that favor the formation of one enantiomer over the other. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Detailed molecular dynamics (MD) simulation studies focusing specifically on the conformational analysis of this compound are not extensively documented in publicly available scientific literature. However, the principles of MD simulations provide a robust theoretical framework for investigating the dynamic behavior and conformational landscape of this molecule. Such simulations are powerful computational methods used to understand the time-dependent behavior of molecular systems, offering insights into structural flexibility, solvent effects, and the relative stability of different conformers. mdpi.comnih.gov

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. frontiersin.org For a molecule like this compound, this analysis would reveal how the molecule folds and flexes, identifying the most energetically favorable three-dimensional shapes, or conformers. The simulation would track the trajectory of each atom, governed by a defined force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov

A theoretical MD study for this compound would involve several key steps. First, an initial 3D structure of the molecule would be generated. This structure would then be placed in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic solution-phase conditions. The system would be subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the simulation would proceed by incrementally advancing time, calculating the forces on each atom at every step, and updating their positions and velocities accordingly. nih.gov

The primary goal of this analysis would be to map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers that separate them. researchgate.net Key areas of conformational flexibility in this compound include:

Rotation around the C-N single bonds.

The chair-boat-twist interconversions of the cyclohexane (B81311) ring.

The orientation of the prop-2-en-1-yl (allyl) group relative to the rest of the molecule.

By analyzing the simulation trajectory, researchers could determine dihedral angle distributions, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org The results would quantify the probability of finding the molecule in specific conformations at a given temperature and pressure, providing a detailed picture of its dynamic equilibrium. While simulations are computationally intensive, they offer insights that are often inaccessible through experimental methods alone. mdpi.comnih.gov

The table below outlines a proposed set of parameters for a hypothetical molecular dynamics simulation aimed at the conformational analysis of this compound.

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of the system. The choice depends on the molecule type. | AMBER, CHARMM, or OPLS (Optimized Potentials for Liquid Simulations) mdpi.comnih.gov |

| Solvent Model | The model used to represent the solvent environment, crucial for mimicking realistic conditions. | TIP3P explicit water model nih.gov |

| System Size | The dimensions of the simulation box containing the molecule and solvent. | ~10 Å buffer distance around the molecule |

| Temperature | The temperature at which the simulation is run, typically controlled by a thermostat. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run, controlled by a barostat for constant pressure simulations. | 1 atm |

| Simulation Time | The total duration of the simulation. Longer times allow for better sampling of conformational space. | 100 nanoseconds (ns) or more |

| Time Step | The small time increment at which forces and positions are updated. | 2 femtoseconds (fs) nih.gov |

Vii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of allylic amines, including complex structures like (1-Cyclohexylethyl)(prop-2-en-1-yl)amine, is a cornerstone of organic chemistry due to their role as versatile intermediates. nih.govsciforum.net Future research will likely prioritize the development of more efficient, economical, and environmentally benign synthetic methodologies.

Key areas of focus include:

Biocatalysis: Enzymatic routes offer a green alternative to traditional chemical synthesis. nih.gov The use of enzymes such as reductive aminases could enable the direct N-allylation of primary and secondary amines under mild conditions, using renewable starting materials like biomass-derivable cinnamic acids. nih.gov This approach avoids harsh reagents and can lead to high selectivity, preventing over-reduction of the alkene moiety. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine simple, readily available starting materials (e.g., alkenes, aldehydes, and amines) is a highly attractive strategy. Nickel-catalyzed three-component couplings, for instance, provide a modular and atom-economical pathway to structurally diverse allylic amines. rsc.orgchemrxiv.org

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium and iridium) to more sustainable alternatives is a major goal. Molybdenum-catalyzed allylic amination in green solvents like ethanol (B145695) represents a significant step forward. acs.org These systems can be recoverable and reusable, enhancing their economic and environmental viability. acs.org

Direct C-H Amination: The direct functionalization of C-H bonds in olefins with amines is a powerful strategy that avoids the need for pre-functionalized substrates. researchgate.net Future work could focus on developing photocatalytic or electrochemical methods to achieve site-selective amination of complex alkenes with secondary amines. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Focus |

|---|---|---|---|

| Biocatalysis (Reductive Aminases) | Mild reaction conditions, high selectivity, use of renewable feedstocks. nih.gov | Enzyme stability, substrate scope limitations. | Enzyme engineering, cascade reactions. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. rsc.orgnih.gov | Optimization of reaction conditions for multiple components. | Nickel and other earth-abundant metal catalysts. rsc.org |